3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methyl]benzene-1-thiol: Similar structure but contains a thiol group instead of a sulfonyl chloride group.
3-[(Dimethylamino)methyl]benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
Properties
Molecular Formula |
C9H13Cl2NO2S |
---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]benzenesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13;/h3-6H,7H2,1-2H3;1H |
InChI Key |
HHQBYPNGLHDDQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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